Thalidomide-4-NH-PEG1-NH-Boc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-4-NH-PEG1-NH-Boc is a derivative of Thalidomide, modified with a polyethylene glycol (PEG) linker and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily used as a ligand for Cereblon, a protein that plays a crucial role in the ubiquitin-proteasome system. The Boc protecting group can be removed under acidic conditions, making this compound a key intermediate in the synthesis of proteolysis-targeting chimeras (PROTACs) .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-4-NH-PEG1-NH-Boc involves several steps:
Thalidomide Modification: Thalidomide is first modified to introduce an amino group at the 4-position.
PEGylation: The amino group is then reacted with a PEG linker to form Thalidomide-4-NH-PEG1.
Boc Protection: Finally, the PEGylated Thalidomide is reacted with tert-butoxycarbonyl chloride to introduce the Boc protecting group, resulting in this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Thalidomide are modified and PEGylated.
Purification: The intermediate products are purified using techniques such as chromatography.
Final Modification: The Boc protecting group is introduced, and the final product is purified and characterized
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-4-NH-PEG1-NH-Boc undergoes several types of chemical reactions:
Deprotection: The Boc protecting group can be removed under acidic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Conjugation: The PEG linker allows for conjugation with other molecules, such as proteins or drugs
Common Reagents and Conditions
Acidic Conditions: For Boc deprotection, common acids such as trifluoroacetic acid are used.
Nucleophiles: For substitution reactions, various nucleophiles can be employed depending on the desired product
Major Products
Deprotected Thalidomide-PEG: Removal of the Boc group yields Thalidomide-4-NH-PEG1.
Conjugated Products: Conjugation with other molecules results in various functionalized derivatives
Wissenschaftliche Forschungsanwendungen
Thalidomide-4-NH-PEG1-NH-Boc has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of PROTACs, which are used to target and degrade specific proteins.
Biology: Employed in studies involving protein degradation and ubiquitin-proteasome pathways.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer.
Industry: Utilized in the production of specialized reagents and tools for biochemical research .
Wirkmechanismus
Thalidomide-4-NH-PEG1-NH-Boc acts by recruiting Cereblon, a component of the E3 ubiquitin ligase complex. This recruitment facilitates the ubiquitination and subsequent degradation of target proteins. The PEG linker and Boc group enhance the compound’s solubility and stability, making it an effective intermediate in PROTAC synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide: The parent compound, used for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of Thalidomide with enhanced efficacy and reduced side effects.
Pomalidomide: Another Thalidomide derivative with potent anti-cancer activity
Uniqueness
Thalidomide-4-NH-PEG1-NH-Boc is unique due to its PEG linker and Boc protecting group, which provide enhanced solubility and stability. These modifications make it particularly useful in the synthesis of PROTACs, setting it apart from other Thalidomide derivatives .
Eigenschaften
Molekularformel |
C22H28N4O7 |
---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
tert-butyl N-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C22H28N4O7/c1-22(2,3)33-21(31)24-10-12-32-11-9-23-14-6-4-5-13-17(14)20(30)26(19(13)29)15-7-8-16(27)25-18(15)28/h4-6,15,23H,7-12H2,1-3H3,(H,24,31)(H,25,27,28) |
InChI-Schlüssel |
DGINBGUHHXNCBY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.